molecular formula C20H16ClFN2O2 B2470579 N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946378-86-5

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2470579
CAS No.: 946378-86-5
M. Wt: 370.81
InChI Key: DWGYRDUFNLJHGE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and substituted phenyl groups.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-8-9-15(11-17(13)21)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-18(14)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGYRDUFNLJHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro studies demonstrated that this compound effectively reduced the viability of breast cancer cell lines (MCF-7) by inducing apoptosis and inhibiting the expression of anti-apoptotic proteins like Bcl-2 .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary investigations have indicated that it may modulate pathways involved in neurodegenerative diseases such as Alzheimer's and schizophrenia.

Case Study : A study focusing on allosteric modulation of receptors showed that similar compounds could enhance cognitive functions in animal models, suggesting a potential application for N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide in treating cognitive decline .

Data Table: Summary of Applications

Application AreaMechanism/ActionReference
AnticancerInduces apoptosis, inhibits cell proliferation
Neurological DisordersModulates neurotransmitter systems
Enzyme InhibitionPotential inhibitor of kinases involved in cancer

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The following sections will detail its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFN2OC_{17}H_{16}ClFN_2O. The structure features a dihydropyridine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight314.77 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.5 to 10 µg/mL, indicating potent antibacterial effects.

Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vivo studies using xenograft models have shown that these compounds can induce tumor stasis and reduce tumor volume significantly.

Case Study: In Vivo Efficacy

In a study involving GTL-16 human gastric carcinoma xenograft models, the compound demonstrated complete tumor stasis after oral administration at a dosage of 50 mg/kg body weight. This suggests a favorable pharmacokinetic profile and potential for further clinical development.

Enzyme Inhibition

The compound has also been identified as a selective inhibitor of certain kinases involved in cancer progression. For example, it was noted to inhibit Met kinase with an IC50 value of approximately 20 nM, showcasing its potential as a targeted therapy in oncology.

Table 2: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusMIC: 0.5 µg/mL
AnticancerMCF-7Tumor stasis observed
Enzyme InhibitionMet kinaseIC50: 20 nM

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